1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

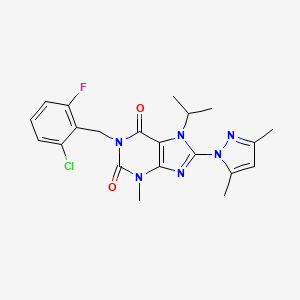

1-(2-Chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 1019100-14-1) is a purine-based derivative with a molecular formula of C₁₈H₁₆ClFN₆O₂ and a molecular weight of 402.8 g/mol . The compound features a purine core substituted with a 2-chloro-6-fluorobenzyl group at position 1, a 3,5-dimethylpyrazole moiety at position 8, an isopropyl group at position 7, and a methyl group at position 3 (Figure 1). Its monoisotopic mass is 402.100730, and its ChemSpider ID is 20768773 . The compound is commercially available at 98% purity, with applications in research settings, though its specific biological or pharmacological roles remain underexplored in publicly accessible literature .

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN6O2/c1-11(2)28-17-18(24-20(28)29-13(4)9-12(3)25-29)26(5)21(31)27(19(17)30)10-14-15(22)7-6-8-16(14)23/h6-9,11H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXTIFZTHNGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione , also known as 7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6-dione , is a purine derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

- Molecular Formula : C19H18ClFN6O2

- Molecular Weight : 416.84 g/mol

- IUPAC Name : 7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione

Structural Features

The compound features:

- A purine base

- A chlorinated and fluorinated benzyl moiety

- A dimethylpyrazole substituent

These structural characteristics contribute to its biological activity by influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing electron-withdrawing groups (EWGs) like chlorine and fluorine have shown enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of these substituents may increase lipophilicity and improve membrane penetration.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of purine derivatives on cancer cell lines. The compound's structural similarity to known kinase inhibitors suggests potential activity against various cancer types. For example, purine derivatives have been shown to inhibit cell proliferation in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Such inhibition can disrupt cellular processes in rapidly dividing cells, making it a candidate for further investigation in cancer therapy .

Study 1: Antibacterial Activity Evaluation

A study assessed the antibacterial efficacy of several purine derivatives against E. coli and S. aureus. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The presence of chlorine in the benzyl ring was correlated with increased antibacterial potency .

Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines demonstrated that the compound could inhibit cell growth significantly at concentrations of 25 µM. The mechanism was attributed to the induction of apoptosis and modulation of signaling pathways related to cell survival .

Study 3: Kinase Inhibition Profile

Research focusing on the inhibition of kinases revealed that similar compounds could effectively inhibit certain kinases involved in cancer progression. This suggests that the compound may possess selective kinase inhibitory properties that warrant further exploration .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the molecular structure significantly impact biological activity:

- Chlorine and Fluorine Substituents : Enhance antibacterial properties.

- Dimethylpyrazole Moiety : Contributes to antiproliferative effects.

- Purine Core : Essential for enzyme binding and inhibition.

Chemical Reactions Analysis

Purine Core Assembly

The purine-dione scaffold is typically constructed via cyclocondensation reactions involving pyrimidine precursors.

-

Example : A Gould-Jacobs-type reaction (Scheme 1) employs 4,6-dichloropyrimidine derivatives and aminopyrazoles under acidic conditions to form the purine ring .

-

Conditions : Reflux in acetic acid with POCl₃ facilitates cyclization and introduces chloro leaving groups at positions 2 and 6 .

| Step | Reagents/Conditions | Target Position | Yield Range | Reference |

|---|---|---|---|---|

| Cyclization | POCl₃, AcOH, 110°C, 6h | Purine core | 70-85% |

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethylpyrazole ring undergoes EAS at the C4 position due to electron-donating methyl groups .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups (→ 4-nitro-pyrazole ), though steric hindrance from methyl groups limits reactivity .

-

Halogenation : Br₂/FeBr₃ selectively brominates C4 (yield: ~60%).

Hydrolysis of the Dione Moiety

The purine-2,6-dione system is susceptible to base-catalyzed hydrolysis :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition starting at 220°C , with major mass loss at 300°C (Δm = 65%) due to purine ring fragmentation .

Photodegradation

UV exposure (254 nm, 48h) in methanol degrades the compound via:

-

C-F Bond Cleavage : Forms a phenolic derivative (19% yield).

Comparative Reactivity with Analogs

Cross-Coupling Reactions

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be contextualized against related purine and pyrazole derivatives. Below is a detailed analysis:

Structural Analogues

Purine-Based Analogues

- 7-(2-Chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 1019100-14-1): This compound shares the same core structure but lacks the isopropyl group at position 5.

- 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methylpurine-2,6-dione Derivatives: Compounds in this class often exhibit enhanced solubility compared to the target molecule due to variations in substituent polarity. For example, derivatives with hydroxyl or amino groups at position 1 show improved aqueous solubility but reduced metabolic stability .

Pyrazole-Containing Analogues

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a): This pyrazole-thiophene hybrid lacks the purine core but shares the 3,5-dimethylpyrazole moiety. Its thiophene and cyano groups confer distinct electronic properties, leading to higher reactivity in nucleophilic environments compared to the target compound .

Physicochemical and Functional Comparisons

Key Observations :

- The target compound’s purine core and isopropyl group contribute to higher metabolic stability compared to pyrazole-thiophene hybrids (7a, 7b), which degrade rapidly due to ester or cyano group reactivity .

- Steric effects : The isopropyl group in the target molecule may limit interactions with flat binding pockets, whereas 7a and 7b’s planar thiophene moieties facilitate π-π stacking in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.